molecular formula C14H10ClN B3049803 5-chloro-3-phenyl-1H-indole CAS No. 22072-89-5

5-chloro-3-phenyl-1H-indole

Cat. No.: B3049803
CAS No.: 22072-89-5
M. Wt: 227.69 g/mol
InChI Key: QWCNAXBXVVZXGZ-UHFFFAOYSA-N
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Future Directions

Indole derivatives, including 5-chloro-3-phenyl-1H-indole, have been found to exhibit various biologically vital properties . They have attracted increasing attention in recent years for their potential applications in the treatment of various disorders in the human body . Future research may focus on exploring these properties further and developing new therapeutic applications for these compounds .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-chloro-3-phenyl-1H-indole can be achieved through various methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 5-chloro-2-nitrobenzaldehyde with phenylhydrazine followed by cyclization can yield this compound . Another method involves the use of palladium-catalyzed cross-coupling reactions to introduce the phenyl group at the 3-position .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process .

Comparison with Similar Compounds

  • 5-Fluoro-3-phenyl-1H-indole
  • 5-Bromo-3-phenyl-1H-indole
  • 5-Iodo-3-phenyl-1H-indole

Comparison: Compared to its analogs, 5-chloro-3-phenyl-1H-indole exhibits unique properties due to the presence of the chlorine atom. This substitution can influence its reactivity, biological activity, and overall stability . For example, the chlorine atom can enhance the compound’s lipophilicity, potentially improving its ability to cross cell membranes and interact with intracellular targets .

Properties

IUPAC Name

5-chloro-3-phenyl-1H-indole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10ClN/c15-11-6-7-14-12(8-11)13(9-16-14)10-4-2-1-3-5-10/h1-9,16H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWCNAXBXVVZXGZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CNC3=C2C=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10ClN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70461967
Record name 5-chloro-3-phenyl-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70461967
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22072-89-5
Record name 5-chloro-3-phenyl-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70461967
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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